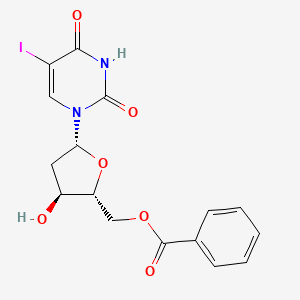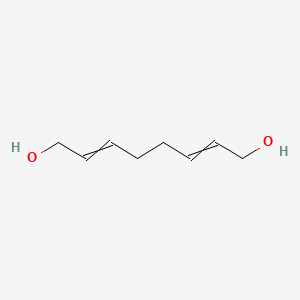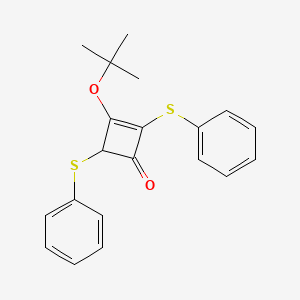
3-tert-Butoxy-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-tert-Butoxy-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a cyclobutene ring substituted with tert-butoxy and phenylsulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butoxy-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one typically involves the cyclization of acyl ketene dithioacetals. This method is known for its efficiency and the ability to produce the desired compound in a one-pot reaction . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-tert-Butoxy-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or hydrocarbons. Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
3-tert-Butoxy-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 3-tert-Butoxy-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one involves its interaction with molecular targets through its functional groups. The phenylsulfanyl groups can participate in various chemical reactions, while the cyclobutene ring provides structural rigidity. The tert-butoxy group can influence the compound’s solubility and reactivity.
類似化合物との比較
Similar Compounds
Uniqueness
3-tert-Butoxy-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one is unique due to the presence of both phenylsulfanyl and tert-butoxy groups, which impart distinct chemical properties
特性
CAS番号 |
79894-56-7 |
|---|---|
分子式 |
C20H20O2S2 |
分子量 |
356.5 g/mol |
IUPAC名 |
3-[(2-methylpropan-2-yl)oxy]-2,4-bis(phenylsulfanyl)cyclobut-2-en-1-one |
InChI |
InChI=1S/C20H20O2S2/c1-20(2,3)22-17-18(23-14-10-6-4-7-11-14)16(21)19(17)24-15-12-8-5-9-13-15/h4-13,18H,1-3H3 |
InChIキー |
LNAZQIUGAZGNAS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=C(C(=O)C1SC2=CC=CC=C2)SC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


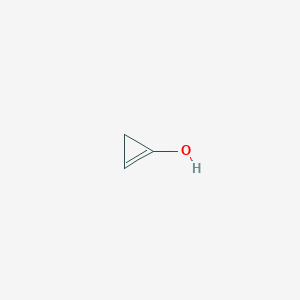
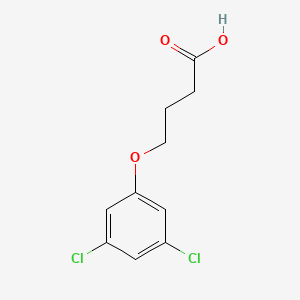
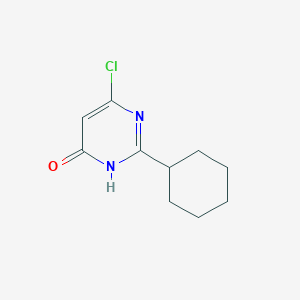
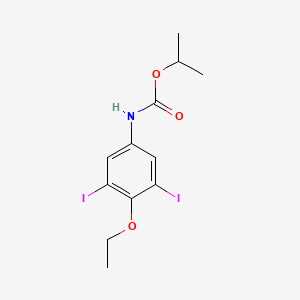
![1,1'-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B14424752.png)
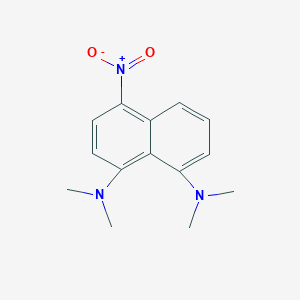
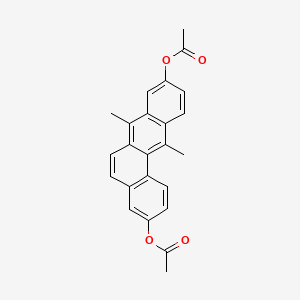
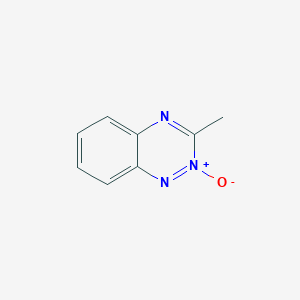

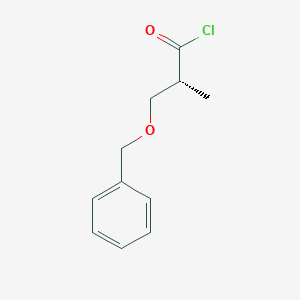
![1-[4-(Phenoxymethyl)phenyl]azetidin-2-one](/img/structure/B14424772.png)

